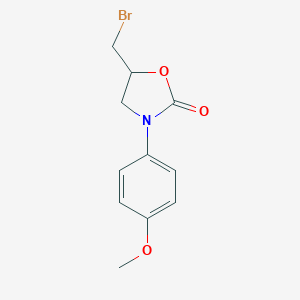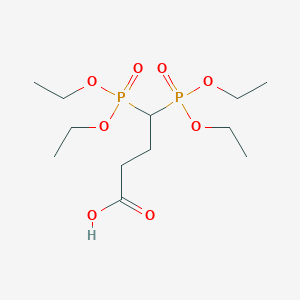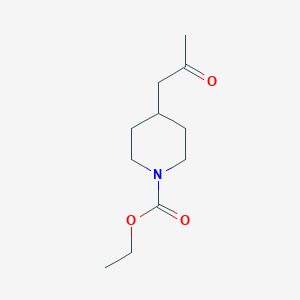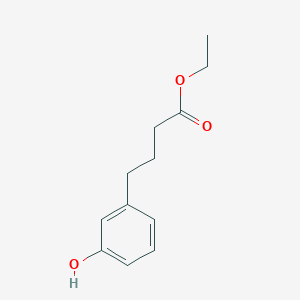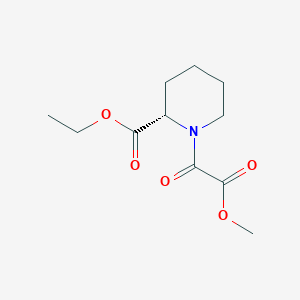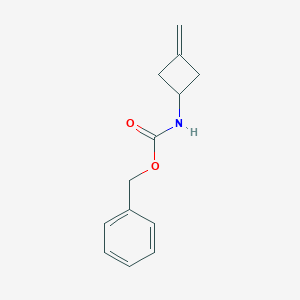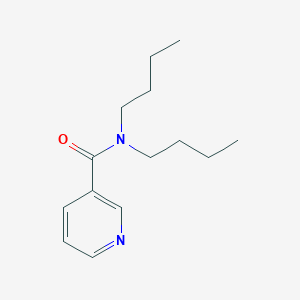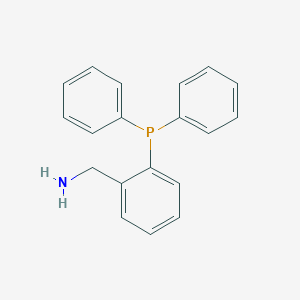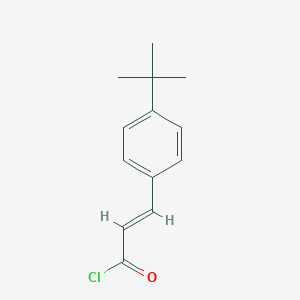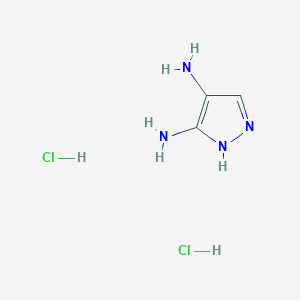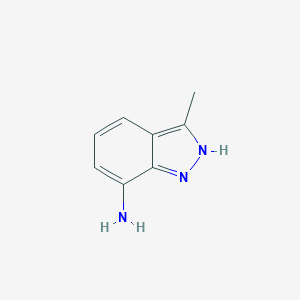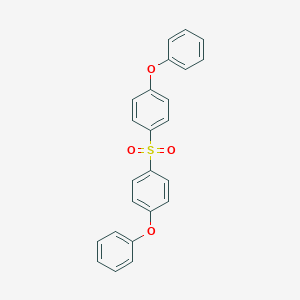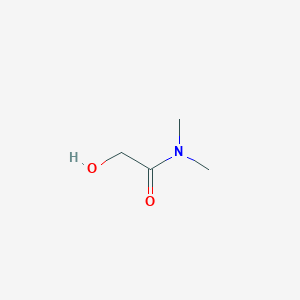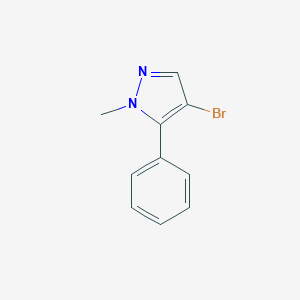
4-Brom-1-methyl-5-phenyl-1H-pyrazol
Übersicht
Beschreibung
4-Bromo-1-methyl-5-phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-methyl-5-phenyl-1H-pyrazole has several scientific research applications:
Wirkmechanismus
Target of Action
It’s structurally similar to other pyrazole derivatives, which are known to interact with various biological targets .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the active site of a target protein, characterized by lower binding free energy . This suggests that 4-Bromo-1-methyl-5-phenyl-1H-pyrazole might interact with its target in a similar manner.
Biochemical Pathways
It’s known that pyrazole derivatives can inhibit oxidative phosphorylation and atp exchange reactions .
Pharmacokinetics
It’s suggested that similar compounds have high gastrointestinal absorption and are bbb permeant , which could impact their bioavailability.
Result of Action
Similar compounds have been reported to exhibit potent in vitro antipromastigote activity .
Action Environment
It’s known that the compound is stable at room temperature .
Biochemische Analyse
Biochemical Properties
It is known that pyrazoles, the class of compounds to which 4-Bromo-1-methyl-5-phenyl-1H-pyrazole belongs, are versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Cellular Effects
The cellular effects of 4-Bromo-1-methyl-5-phenyl-1H-pyrazole are not well documented. Related compounds have been shown to have significant effects on cells. For example, a newly synthesized pyrazoline derivative has been shown to have neurotoxic potentials, affecting acetylcholinesterase activity and malondialdehyde level in the brain of alevins .
Molecular Mechanism
It is known that pyrazoles can exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Metabolic Pathways
It is known that pyrazoles can be involved in various reactions, including [3+2] cycloaddition reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-5-phenyl-1H-pyrazole typically involves the reaction of 1-phenyl-3-methyl-1H-pyrazole with bromine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reactant concentrations. These methods ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1-methyl-5-phenyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or other substituents on the ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-1-methyl-5-phenyl-1H-pyrazole .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Similar in structure but lacks the phenyl group, which may affect its reactivity and biological activity.
4-Bromo-3-methyl-5-phenyl-1H-pyrazole: Similar but with a different substitution pattern, which can lead to different chemical and biological properties.
Uniqueness
4-Bromo-1-methyl-5-phenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both bromine and phenyl groups makes it a versatile intermediate for further chemical modifications .
Eigenschaften
IUPAC Name |
4-bromo-1-methyl-5-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-13-10(9(11)7-12-13)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUUUDBHEZCADX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383699 | |
| Record name | 4-BROMO-1-METHYL-5-PHENYL-1H-PYRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105994-77-2 | |
| Record name | 4-BROMO-1-METHYL-5-PHENYL-1H-PYRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
